N'-(2-Methoxybenzylidene)decanohydrazide
Description
N'-(2-Methoxybenzylidene)decanohydrazide is a hydrazone derivative synthesized via the condensation of decanohydrazide (a 10-carbon aliphatic hydrazide) with 2-methoxybenzaldehyde.
Nucleophilic acyl substitution: Reaction of esters (e.g., methyl salicylate) with hydrazine hydrate to form hydrazide intermediates .
Condensation: Reaction of the hydrazide with substituted aldehydes (e.g., 2-methoxybenzaldehyde) under reflux in ethanol or methanol, often with catalytic acetic acid .
The 2-methoxy substituent on the benzylidene group introduces steric and electronic effects, influencing reactivity, solubility, and biological activity. Such compounds are valued for their metal-chelating properties and applications in coordination chemistry .
Properties
CAS No. |
302908-93-6 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-14-18(21)20-19-15-16-12-10-11-13-17(16)22-2/h10-13,15H,3-9,14H2,1-2H3,(H,20,21)/b19-15+ |
InChI Key |
XGAALNSRDHBVBY-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxybenzylidene)decanohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in a solvent such as methanol, under reflux conditions, to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for N’-(2-Methoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(2-Methoxybenzylidene)decanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(2-Methoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the hydrazone group can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Ortho-substituted methoxy groups (e.g., in N'-(2-methoxybenzylidene) derivatives) reduce reaction yields compared to para-substituted analogs due to steric hindrance during condensation .
- Hydrogen Bonding : Compounds like N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide exhibit intramolecular hydrogen bonds (O–H···N), enhancing stability and influencing crystal packing .
Key Findings :
- Metal Complexation : Methoxy-substituted hydrazones (e.g., BMO ligands) form stable Mn(II) complexes with superior antibacterial and antileukemia activity compared to free ligands, likely due to redox-active metal centers .
- Anti-HIV Activity : Pyrido[2,3-d]pyrimidine derivatives with 2-methoxybenzylidene groups exhibit EC₅₀ values in the micromolar range, attributed to interactions with HIV-1 protease .
- Antimicrobial Potency : Thiophene and pyrazole-containing analogs show broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Physicochemical and Crystallographic Comparisons
- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DMSO) but reduce water solubility .
- Crystal Packing : Compounds like (E)-N'-(2-methoxybenzylidene)-3-nitrobenzohydrazide exhibit planar molecular geometries with intermolecular C–H···O and N–H···O hydrogen bonds, stabilizing the crystal lattice .
- Thermal Stability: Aliphatic hydrazides (e.g., decano derivatives) may have lower melting points compared to aromatic analogs due to reduced π-π stacking interactions.
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